Macrophylloside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macrophylloside D is a natural product derived from the roots of Gentiana macrophylla, a plant commonly used in traditional Chinese medicine. It is a phenolic compound with the molecular formula C25H34O14 and a molecular weight of 558.53 g/mol . This compound has attracted significant attention due to its potential therapeutic properties, including anticancer and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Macrophylloside D involves several steps, including the extraction of the compound from the roots of Gentiana macrophylla. High-performance countercurrent chromatography (HPCCC) has been employed to isolate this compound efficiently . The n-butanol-soluble extract of Gentiana macrophylla contains hydrophilic iridoids, including this compound, which can be further purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant material. The roots of Gentiana macrophylla are harvested, dried, and ground into a fine powder. The powdered material is then subjected to solvent extraction using solvents such as chloroform, dichloromethane, ethyl acetate, or acetone . The extract is concentrated and purified using chromatographic methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Macrophylloside D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It serves as a valuable compound for studying phenolic structures and their reactivity.
Biology: Macrophylloside D has shown potential as an anticancer agent by inhibiting the activity of certain kinases involved in tumor growth. It induces apoptosis, or programmed cell death, in cancer cells.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Macrophylloside D exerts its effects through several molecular targets and pathways. It inhibits the activity of specific kinases involved in tumor growth, leading to the induction of apoptosis in cancer cells . The compound also modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Macrophylloside D is structurally similar to other phenolic compounds found in Gentiana macrophylla, such as loganic acid, swertiamarin, and gentiopicroside . this compound is unique due to its specific molecular structure and potent biological activities. Unlike other compounds, this compound has shown significant anticancer and anti-inflammatory properties, making it a promising candidate for further research and development .
List of Similar Compounds
- Loganic acid
- Swertiamarin
- Gentiopicroside
This compound stands out among these compounds due to its unique combination of structural features and biological activities.
Properties
Molecular Formula |
C25H34O14 |
---|---|
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 7-methoxy-2,2-dimethylchromene-6-carboxylate |
InChI |
InChI=1S/C25H34O14/c1-25(2)5-4-10-6-11(13(34-3)7-12(10)39-25)22(33)38-24-21(32)19(30)17(28)15(37-24)9-35-23-20(31)18(29)16(27)14(8-26)36-23/h4-7,14-21,23-24,26-32H,8-9H2,1-3H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-,24+/m1/s1 |
InChI Key |
BKABLXWGRDWHDB-GWOWOUNZSA-N |
Isomeric SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC1(C=CC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.